molecular formula C12H12ClN5O2 B8454928 6-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]morpholin-3-one

6-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]morpholin-3-one

Cat. No.: B8454928
M. Wt: 293.71 g/mol
InChI Key: SOCCAGUZNLIHOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]morpholin-3-one is a complex organic compound that belongs to the class of nitrogen-containing heterocycles This compound features a pyrido[4,3-b]pyrazine core, which is known for its diverse biological activities

Preparation Methods

The synthesis of 6-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]morpholin-3-one involves multiple steps, typically starting with the preparation of the pyrido[4,3-b]pyrazine core. This can be achieved through cyclization reactions involving appropriate precursors. The chlorination of the pyrido[4,3-b]pyrazine ring is then carried out using reagents such as thionyl chloride or phosphorus oxychloride under controlled conditions.

Chemical Reactions Analysis

6-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]morpholin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the morpholin-3-one moiety.

Scientific Research Applications

6-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]morpholin-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]morpholin-3-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain kinases, which are enzymes involved in cell signaling and regulation. By inhibiting these kinases, the compound can interfere with cellular processes such as proliferation, differentiation, and apoptosis. This makes it a promising candidate for the development of targeted therapies in cancer and other diseases .

Comparison with Similar Compounds

6-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]morpholin-3-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H12ClN5O2

Molecular Weight

293.71 g/mol

IUPAC Name

6-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]morpholin-3-one

InChI

InChI=1S/C12H12ClN5O2/c13-9-3-8-11(15-2-1-14-8)12(18-9)17-5-7-4-16-10(19)6-20-7/h1-3,7H,4-6H2,(H,16,19)(H,17,18)

InChI Key

SOCCAGUZNLIHOI-UHFFFAOYSA-N

Canonical SMILES

C1C(OCC(=O)N1)CNC2=NC(=CC3=NC=CN=C32)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 6-(aminomethyl)morpholin-3-one (130 mg, 1 mmol), 5,7-dichloropyrido[4,3-b]pyrazine (200 mg, 1 mmol) and DIEA (260 mg, 2 mmol) in THF (20 mL) was stirred at reflux overnight. After concentration, the residue was purified by column chromatography to give product as yellow solid (100 mg).
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
260 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

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